molecular formula C21H28N2O5 B5222818 ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

Katalognummer B5222818
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: KFMDHVMNSNWZFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate, also known as CR845, is a novel kappa opioid receptor agonist that has been developed for the treatment of acute and chronic pain. This compound has shown promising results in preclinical and clinical studies, and it has the potential to be a safer and more effective alternative to traditional opioid analgesics.

Wirkmechanismus

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is a selective kappa opioid receptor agonist, which means that it activates the kappa opioid receptor in the brain and spinal cord. Activation of this receptor produces analgesic effects by inhibiting the release of neurotransmitters that transmit pain signals. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to produce analgesic effects in animal models of acute and chronic pain, including models of inflammatory pain, neuropathic pain, and cancer pain. In addition, the compound has been shown to reduce itching in animal models of pruritus. ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications beyond pain management.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate as a research tool is its selectivity for the kappa opioid receptor, which allows for more precise investigation of the role of this receptor in pain and other physiological processes. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has shown a favorable safety profile in clinical trials, with few reported adverse effects. However, one limitation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate. One area of interest is the development of novel formulations or delivery methods that could extend the compound's half-life and improve its efficacy. Another potential direction is the investigation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate's effects on other physiological processes beyond pain and inflammation, such as mood and addiction. Finally, further research is needed to fully understand the safety and efficacy of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate in different patient populations and clinical settings.

Synthesemethoden

The synthesis of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate involves several steps, including the coupling of beta-alanine with 4-hydroxybenzoic acid, the protection of the resulting carboxylic acid with an ethyl ester group, and the coupling of the protected intermediate with 1-(cyclopropylcarbonyl)-4-piperidinol. The final product is obtained by deprotection of the ethyl ester group with acid.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been extensively studied in preclinical and clinical settings for its potential use as an analgesic. The compound has been shown to be effective in reducing pain in animal models of acute and chronic pain, as well as in human clinical trials. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been investigated for its potential use in the treatment of pruritus (itching), a common side effect of opioid analgesics.

Eigenschaften

IUPAC Name

ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-27-19(24)9-12-22-20(25)15-5-7-17(8-6-15)28-18-10-13-23(14-11-18)21(26)16-3-4-16/h5-8,16,18H,2-4,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDHVMNSNWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.